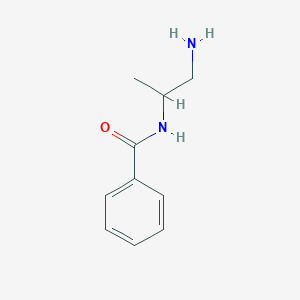

N-(1-aminopropan-2-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

522646-23-7 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-(1-aminopropan-2-yl)benzamide |

InChI |

InChI=1S/C10H14N2O/c1-8(7-11)12-10(13)9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) |

InChI Key |

BNQVILXVQBFITI-UHFFFAOYSA-N |

SMILES |

CC(CN)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(CN)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 1 Aminopropan 2 Yl Benzamide and Its Analogues

Stereoselective Synthetic Pathways to N-(1-aminopropan-2-yl)benzamide

The synthesis of this compound hinges on the precise construction of its chiral 1,2-diaminopropane (B80664) backbone. The spatial arrangement of the two amino groups is critical, necessitating stereoselective methods to control the chirality at the C2 position.

Enantioselective Synthesis Strategies for Chiral Centers

Achieving high enantiopurity in the 1,2-diamine core is a significant goal in synthetic chemistry, driven by the prevalence of this motif in pharmaceuticals and chiral ligands. nih.gov A variety of catalytic asymmetric methods have been developed to produce enantioenriched 1,2-diamines. rsc.orgrsc.org

Key strategies include:

Asymmetric Hydrogenation : The enantioselective hydrogenation of specific N-heteroarenes, imines, and enamines using transition metal catalysts with chiral phosphorus ligands is a powerful method for producing chiral amines. acs.org

Catalytic Reductive Coupling : Highly efficient and chemoselective methods, such as the copper-catalyzed reductive coupling of azadienes with imines, can produce anti-1,2-diamines with excellent enantioselectivity, often greater than 95:5 enantiomeric ratio (er). nih.gov This approach is valuable as it allows for the union of two nitrogen-containing reagents through C-C bond formation, yielding products with easily differentiable nitrogen groups. nih.gov

Umpolung Allylation of Imines : An iridium-catalyzed asymmetric umpolung (reverse polarity) allylation of α-amino aldimines provides a mild and general route to homoallylic 1,2-diamines with excellent yields and enantiomeric excess (ee), frequently reaching 99%. acs.org This strategy inverts the classical electrophilic reactivity of imines, turning them into nucleophiles. acs.org

Asymmetric Ring-Opening of Aziridines : The catalytic aminolysis of meso-aziridines using chiral catalysts is a highly effective strategy for creating chiral 1,2-diamines where the two amino groups are differently substituted. rsc.org

The table below summarizes selected enantioselective methods applicable to the synthesis of chiral 1,2-diamines.

| Method | Catalyst System | Substrate Type | Product | Enantioselectivity (ee/er) | Reference |

| Reductive Coupling | (Ph-BPE)Cu–H | Azadienes + Imines | anti-1,2-diamines | >95:5 er | nih.gov |

| Umpolung Allylation | Iridium/Chiral Ligand | α-Amino Aldimines | Homoallylic 1,2-diamines | up to 99% ee | acs.org |

| Ring-Opening | Chiral Metal Complex | meso-Aziridines | Chiral 1,2-diamines | 83–94% ee | rsc.org |

| Asymmetric Hydrogenation | Ir/f-binaphane | N-Aryl Imines | Chiral Amines | up to 99% ee | acs.org |

Diastereoselective Approaches in Synthesis

When multiple stereocenters are present or created, controlling the diastereoselectivity becomes crucial. For this compound, which has a stereocenter, diastereoselective reactions are key to synthesizing specific stereoisomers, particularly when building upon an existing chiral molecule.

Notable diastereoselective approaches include:

Aza-Henry (nitro-Mannich) Reaction : The reaction between nitroalkanes and imines can be controlled to selectively form specific diastereomers of 1,2-diamines after the reduction of the nitro group. nih.govprinceton.edu

Imine-Imine and Imine-Enamine Coupling : Reductive coupling reactions between two different imines or between an enamine and an imine can be guided by chiral catalysts to yield specific diastereomers of the resulting 1,2-diamine. rsc.org

Aziridine (B145994) Ring-Opening : The nucleophilic ring-opening of chiral aziridines is a powerful diastereoselective and enantiospecific method. For instance, the opening of a 1,2-disubstituted aziridine with a 2-azaallyl anion can generate a diamine product with three contiguous stereocenters with high diastereomeric ratios (dr up to >20:1). acs.org Similarly, the synthesis of trans-1,2-diaminocyclohexane derivatives proceeds through the diastereoselective opening of an in-situ-formed aziridinium (B1262131) ion. arkat-usa.org

Benzamide (B126) Core Synthesis Techniques

The formation of the benzamide moiety involves creating a robust amide bond between a benzoic acid derivative and the 2-aminopropyl portion of the molecule.

Amidation Reactions for Benzamide Formation

The construction of the amide bond is one of the most fundamental reactions in organic chemistry. nih.gov

Activated Carboxylic Acid Methods : A traditional and widely used approach involves the activation of benzoic acid, typically by converting it to benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). vedantu.comnanobioletters.com The resulting acyl chloride is highly reactive and readily undergoes amidation with the amine. vedantu.comnanobioletters.com Other activating agents include N,N'-dicyclohexylcarbodiimide (DCC), (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA). nih.gov

Direct Condensation : Modern methods often focus on the direct coupling of a carboxylic acid and an amine, avoiding the need to isolate an activated intermediate. These reactions are typically mediated by a coupling agent or catalyst.

Titanium Tetrachloride (TiCl₄) : TiCl₄ can be used as a condensing agent to facilitate the direct amidation of benzoic acid with an amine, providing the corresponding amide in moderate to excellent yields. nih.gov

Solid Acid Catalysts : Green chemistry approaches have led to the development of reusable solid acid catalysts, such as Lewis acidic ionic liquid immobilized on diatomite earth, which can promote the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net

Oxidative Amidation : This method involves the oxidation of precursors like benzylamines or benzyl (B1604629) cyanides in the presence of an amine to form the amide bond directly, using systems such as iodine-tert-butyl hydroperoxide (I₂–TBHP). researchgate.net

The following table compares various amidation conditions for synthesizing benzamides.

| Method | Reagent/Catalyst | Key Features | Yield | Reference |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Two-step, high reactivity | Generally high | vedantu.comnanobioletters.com |

| Direct Condensation | Titanium Tetrachloride (TiCl₄) | One-pot, stoichiometric reagent | Moderate to excellent | nih.gov |

| Direct Condensation | Diatomite earth@IL/ZrCl₄ | Green, ultrasonic irradiation, reusable catalyst | High | researchgate.net |

| Oxidative Amidation | I₂–TBHP | One-pot from benzylamines | Good | researchgate.net |

Palladium-Catalyzed Coupling Reactions in Benzamide Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming C-N bonds, including the amide linkage of benzamides. These methods are particularly useful for coupling aryl halides or their equivalents with amines. acs.orgyoutube.com

Buchwald-Hartwig Amination : This reaction is a cornerstone of modern C-N bond formation. It involves the palladium-catalyzed coupling of an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) with an amine. The development of specialized, bulky, electron-rich phosphine (B1218219) ligands (such as KPhos) has been crucial for achieving high efficiency, even allowing for the use of aqueous ammonia (B1221849) as the amine source. nih.govnih.govacs.org This methodology can be directly applied to form the benzamide by coupling a substituted aryl halide with 1,2-diaminopropane.

Carbonylative Coupling : An alternative palladium-catalyzed route is the aminocarbonylation, where an aryl halide reacts with an amine and carbon monoxide (CO). acs.org However, the toxicity of carbon monoxide has led to the development of CO-surrogates. A related, innovative method involves the palladium-catalyzed coupling of aryl halides with isocyanides, which circumvents the use of CO and proceeds under mild conditions to generate the amide. acs.org The proposed mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the isocyanide. acs.org

Diversification Strategies through Substituent Incorporation

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships (SAR) in medicinal chemistry. nih.gov Diversification is achieved by introducing a wide array of substituents onto the benzamide aromatic ring or the diamine backbone.

Substitution on the Benzamide Ring : A common strategy is to start with variously substituted benzoic acids or benzaldehydes. This allows for the incorporation of a wide range of functional groups—such as chloro, nitro, methoxy, and cyano groups—onto the phenyl ring of the benzamide core. mdpi.comrsc.org For example, studies on N-substituted benzamide derivatives have shown that incorporating a chlorine atom or a nitro-group on the benzene (B151609) ring can significantly alter biological activity. nih.gov More complex heterocyclic structures, like pyridine-linked 1,2,4-oxadiazoles, can also be appended to the benzoyl group to create novel analogues. mdpi.com

Substitution on the Amine Moiety : The primary amine of the 1,2-diaminopropane backbone can also be a site for modification. For instance, benzenesulfonamide (B165840) groups can be attached to the nitrogen of a benzamide-containing scaffold to explore their combined pharmacological effects. nih.gov

Combinatorial and Multi-Component Approaches : One-pot, multi-component reactions are highly efficient for creating libraries of diverse compounds. For example, a reaction involving a substituted benzaldehyde, an amide (like benzamide), and another active methylene (B1212753) compound can rapidly generate complex, substituted molecules in a single step. rsc.org This approach is ideal for systematically exploring the chemical space around the core structure.

Chemical Modification at the Benzoyl Moiety

The benzoyl group is a common scaffold in pharmacologically relevant compounds and a prime target for chemical modification. nih.gov Altering the substitution pattern on the aromatic ring of the benzoyl moiety can significantly influence the molecule's properties. Synthetic strategies often begin with a substituted benzoic acid, which is then coupled with the desired amine side chain.

A general approach involves the reaction of a substituted benzoic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester. This intermediate then reacts with the amine component, such as 1-aminopropan-2-amine, to yield the final benzamide derivative. nih.gov Researchers have synthesized a variety of analogues by introducing different functional groups onto the benzene ring. For instance, a series of N-substituted benzamide derivatives has been prepared based on the structure of Entinostat (MS-275), demonstrating the versatility of this approach. acs.org Modifications include the introduction of halogens, alkyl groups, and nitro groups, which can be further functionalized. acs.orgyoutube.com

Another powerful method for benzoylation involves the use of a Vilsmeier-Haack type reagent, such as benzamide/sulfuryl chloride (SO2Cl2), to directly benzoylate aromatic compounds, offering an alternative route to substituted benzophenones which can be precursors to more complex benzamides. chem-station.com Photocatalytic methods are also emerging as a means for late-stage modification of the benzamide structure. nih.gov

Table 1: Examples of Modifications at the Benzoyl Moiety

| Starting Material (Substituted Benzoic Acid) | Coupling Method | Resulting Moiety | Reference |

|---|---|---|---|

| 3-Aminobenzoic acid derivatives | EDC/HOBt | 3-Aminobenzamide derivatives | nih.gov |

| 2-Amino-5-bromobenzoic acid | Not specified | Precursor for MS-275 analogues | acs.org |

| Substituted benzoic acids | Thionyl chloride, then amine | N-Aryl/alkyl benzamides | youtube.com |

| 3-(N-piperidinyl)methylbenzoic acid | Not specified | 3-(N-piperidinyl)methylbenzamide | nih.gov |

Modifications of the Propan-2-yl Amine Side Chain

One approach involves starting with a modified amine precursor. For example, instead of 1-aminopropan-2-amine, analogues with different alkyl substituents or chain lengths can be used. Peptide chemistry techniques are also applicable, where the propan-2-yl amine can be viewed as a modified amino acid. Solid-phase peptide synthesis (SPPS) methods allow for the assembly of complex side chains which are then coupled to the benzoyl group. researchgate.netresearchgate.net

Researchers have explored replacing the terminal primary amine with secondary or tertiary amines, or incorporating cyclic structures like piperidine (B6355638) or morpholine. acs.orgnih.gov For instance, a series of N-substituted benzamides were synthesized where the side chain was varied to include piperidinyl and morpholinyl groups, which were introduced by reacting a benzoyl intermediate with the corresponding cyclic amine. acs.org Another strategy involves the chemical modification of peptides through N-amination, which introduces distinct backbone geometries while maintaining hydrogen-bond donor capacity, a concept that can be applied to the amide bond of this compound. researchgate.net

Table 2: Examples of Side Chain Modifications

| Side Chain Precursor/Modification | Synthetic Strategy | Resulting Structure | Reference |

|---|---|---|---|

| Various substituted anilines | Amide coupling | N-Aryl benzamides | youtube.com |

| Glycine-like amino acids | Peptide coupling (HATU) | N-(2-(Benzylamino)-2-oxoethyl)benzamide | nih.gov |

| 4-(Piperidin-1-yl)aniline | Amide coupling | Benzamide with piperidinylphenyl side chain | acs.org |

| Backbone N-amination | Solid-phase synthesis | N-Amino peptides (analogous) | researchgate.net |

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings is a widely used strategy to introduce structural diversity and modulate the physicochemical properties of benzamide derivatives. These rings can be fused to the benzoyl moiety or appended to the side chain.

The synthesis of benzamide-based 5-aminopyrazoles is a notable example. This is achieved by reacting N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide with hydrazine (B178648) hydrate. epj-conferences.orgnih.gov These pyrazole (B372694) derivatives can be further elaborated into fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govepj-conferences.orgmdpi.comtriazines. epj-conferences.org Another approach involves the synthesis of benzimidazoles from o-phenylenediamine (B120857) derivatives, which can then be incorporated into the final molecule. youtube.comyoutube.com

In other examples, heterocyclic amines are directly used in the amide bond formation step. For instance, reacting a substituted benzoic acid with a heterocyclic amine in the presence of a condensing agent like silicon tetrachloride can produce heterocyclic benzamides. nih.gov The synthesis of benzamides substituted with quinoline-linked 1,2,4-oxadiazoles has also been reported, showcasing a multi-step synthesis to build a complex heterocyclic substituent on the benzoyl ring.

Table 3: Examples of Heterocyclic Moiety Introduction

| Heterocycle Type | Synthetic Approach | Point of Attachment | Reference(s) |

|---|---|---|---|

| 5-Aminopyrazole | Reaction of vinylbenzamide with hydrazine | Fused to side chain precursor | epj-conferences.orgnih.gov |

| Pyrazolo[1,5-a]pyrimidine | Cyclization of 5-aminopyrazole derivative | Fused system from side chain | epj-conferences.org |

| Benzimidazole | Condensation of o-phenylenediamine | Can be attached to either moiety | youtube.comyoutube.com |

| Piperidine | Amide coupling with piperidinyl-containing amine | Attached to side chain | acs.orgnih.gov |

| 1,2,4-Oxadiazole | Multi-step synthesis from benzoic acid | Attached to benzoyl ring |

Radiosynthesis and Isotopic Labeling for Research Applications

Isotopic labeling is an indispensable tool in chemical and biological research, allowing for the tracking and quantification of molecules in complex systems. Both radioactive isotopes for imaging and stable isotopes for mechanistic studies are employed.

Fluorine-18 Radiochemistry for Benzamide Derivatives

Fluorine-18 ([¹⁸F]) is a positron-emitting radionuclide with favorable characteristics (half-life of 109.7 min, low positron energy) for Positron Emission Tomography (PET) imaging. nih.gov PET allows for the non-invasive, quantitative imaging of biological processes in vivo. nih.gov The development of [¹⁸F]-labeled benzamide derivatives is of significant interest for imaging specific biological targets. mdpi.com

The most common method for introducing [¹⁸F] is through nucleophilic substitution. nih.gov This typically involves reacting a precursor molecule containing a good leaving group (e.g., mesylate, tosylate, or nitro group) with [¹⁸F]fluoride. For example, a series of fluorine-containing benzamide analogues were radiolabeled with [¹⁸F] via the displacement of a corresponding mesylate precursor. mdpi.com The synthesis is usually performed in an automated synthesis module to handle the radioactivity safely and efficiently. The crude radiolabeled product is then purified using High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity before use.

The position of the [¹⁸F] label is a critical design consideration. It is often introduced on the benzoyl moiety, for example, as a fluoroethoxy group, to minimize interference with the molecule's primary binding interactions. mdpi.com The efficiency of the radiolabeling step, known as the radiochemical yield (RCY), and the molar activity (amount of radioactivity per mole of compound) are key parameters for a successful radiotracer.

Deuterium (B1214612) Labeling for Mechanistic Studies

Deuterium (²H or D), a stable isotope of hydrogen, is a powerful tool for elucidating reaction mechanisms and metabolic pathways. acs.orgnih.gov The replacement of a hydrogen atom with a deuterium atom does not significantly alter the steric or electronic properties of a molecule, but it does increase its mass. nih.gov This mass difference leads to a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

This difference in bond strength is the basis of the deuterium kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-H bond will proceed slower if that hydrogen is replaced by deuterium. nih.gov By selectively labeling different positions of this compound or its analogues with deuterium and measuring the reaction rates or metabolic turnover, researchers can identify the rate-determining step of a chemical reaction or the primary sites of metabolic attack by enzymes. nih.govnih.gov For example, if deuteration of the propan-2-yl group significantly slows down the in vivo metabolism of the compound, it suggests that this position is a major site of oxidative metabolism. nih.gov

Deuterium-labeled compounds are typically synthesized using deuterated starting materials or reagents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) for reductions or deuterated solvents (e.g., D₂O) for H/D exchange reactions. mdpi.comyoutube.com The resulting labeled compounds are analyzed by mass spectrometry to confirm the location and extent of deuterium incorporation. youtube.com

Computational and Theoretical Investigations of N 1 Aminopropan 2 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic distribution, molecular geometry, and energetic properties.

Density Functional Theory (DFT) Analysis of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. For N-(1-aminopropan-2-yl)benzamide, a DFT analysis would reveal the spatial arrangement of its constituent atoms and the distribution of electron density, which are crucial for understanding its stability and reactivity.

Theoretical calculations for similar benzamide (B126) structures provide a reference for the expected geometric parameters. For instance, the analysis of related molecules helps in understanding the planarity and conformational properties of the benzamide and aminopropane moieties.

Table 1: Illustrative Geometric Parameters from DFT Calculations for a Benzamide Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.25 | |

| C-N (amide) | 1.35 | |

| N-H (amide) | 1.01 | |

| C-C (phenyl) | 1.39 (avg.) | |

| O=C-N | ||

| C-N-H | ||

| C-C-C (phenyl) | ||

| Note: This data is illustrative and based on general values for benzamide-like structures. Actual values for this compound would require specific DFT calculations. |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the amino group and the phenyl ring, while the LUMO would be distributed over the electron-deficient carbonyl group. The interaction and energy gap between these orbitals govern the molecule's susceptibility to electrophilic and nucleophilic attack. youtube.com FMO analysis is crucial for understanding potential reaction mechanisms and designing new molecules with desired reactivity. nih.gov

Table 2: Example FMO Energy Values for a Benzamide Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Note: These values are examples derived from studies on related molecules. Specific calculations are needed for this compound. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and predict the reactive sites of a molecule. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, where different colors represent varying potential values.

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are sites prone to electrophilic attack. For this compound, such regions would be expected around the carbonyl oxygen atom.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are sites susceptible to nucleophilic attack. The hydrogen atoms of the primary amine and the amide N-H group are expected to be in these positive regions. nih.gov

Green regions represent neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's polarity and is instrumental in predicting intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.gov

Natural Bond Orbital (NBO) Analysis and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. It examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). This delocalization, or charge transfer, stabilizes the molecule.

The analysis quantifies the stabilization energy (E(2)) associated with each donor-acceptor interaction. For this compound, significant interactions would likely involve the lone pairs of the oxygen and nitrogen atoms acting as donors and the antibonding orbitals (e.g., π* of the C=O group) acting as acceptors. This analysis can reveal hyperconjugative and charge transfer effects that influence the molecule's structure, stability, and electronic properties. nih.gov

Table 3: Example of NBO Analysis for Significant Interactions in an Amide-Containing Molecule

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C-N) | ~25-35 |

| LP (N) | π* (C=O) | ~40-60 |

| σ (C-H) | σ* (C-C) | ~2-5 |

| Note: LP denotes a lone pair. The values are illustrative and represent typical stabilization energies for such interactions in related molecules. nih.gov Specific NBO analysis is required for the target compound. |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations explore its behavior in a biological environment, particularly its interactions with protein targets.

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. amazonaws.com This method is central to structure-based drug design, helping to identify potential biological targets and understand the molecular basis of a compound's activity. nih.gov

In a docking study of this compound, the molecule would be placed into the binding site of a selected protein target. An algorithm then samples various conformations and orientations of the ligand, calculating a "docking score" for each pose, which estimates the binding affinity. A lower docking score typically indicates a more favorable binding interaction. amazonaws.com

The analysis of the best-docked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. nih.gov For example, the amide and amino groups of this compound could act as hydrogen bond donors and acceptors, while the phenyl ring could engage in hydrophobic interactions. nih.gov These studies are invaluable for predicting the compound's potential as an inhibitor or modulator of a specific protein.

Table 4: Illustrative Ligand-Protein Docking Results for Benzamide Derivatives Against a Kinase Target

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Benzamide Analogue 1 | Tyrosine Kinase | -8.5 | Asp-381, Leu-293, Ile-360 |

| Benzamide Analogue 2 | Tyrosine Kinase | -9.2 | Glu-305, Phe-382, Val-299 |

| This compound | (Hypothetical) | (To be determined) | (To be determined) |

| Note: This table is for illustrative purposes, drawing on results from studies on similar compounds. nih.gov The specific docking performance of this compound would depend on the chosen protein target. |

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

No studies detailing molecular dynamics (MD) simulations for this compound interacting with any biological target were identified. Such simulations are crucial for understanding the dynamic behavior of a ligand within a receptor's binding pocket, providing insights into binding stability, key intermolecular interactions, and the conformational changes that occur upon binding. The absence of this data indicates a gap in the understanding of this compound's behavior at a molecular level with any potential protein targets.

Conformational Analysis and Energy Landscapes

There is no available research on the conformational analysis or the corresponding energy landscapes of this compound. Conformational analysis is fundamental to understanding a molecule's three-dimensional structure and flexibility, which are key determinants of its biological activity. An energy landscape would illustrate the relative energies of different conformers, identifying the most stable, low-energy shapes the molecule is likely to adopt. Without this information, the energetically preferred conformations of this compound remain uncharacterized.

In Silico ADME Prediction (excluding safety/toxicity)

No in silico predictions for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound were found in the public domain. In silico ADME models are used to computationally estimate the pharmacokinetic properties of a compound, which are critical for its development as a potential therapeutic agent. These predictions often include parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. The lack of such predictive data for this compound means its potential pharmacokinetic profile has not been computationally assessed.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N 1 Aminopropan 2 Yl Benzamide Analogues

Design Principles for SAR Studies

The design of new analogues of N-(1-aminopropan-2-yl)benzamide for SAR studies is guided by several established principles in medicinal chemistry. These strategies allow for a systematic exploration of the chemical space around the core scaffold to optimize its biological activity. patsnap.com The iterative process of designing, synthesizing, and testing new compounds is fundamental to refining their therapeutic potential. patsnap.com

Positional scanning involves the systematic modification of substituent positions on the benzamide (B126) ring to determine their impact on activity. The electronic and steric properties of these substituents are critical. For instance, the placement of electron-withdrawing or electron-donating groups at the ortho, meta, or para positions of the phenyl ring can significantly alter the molecule's interaction with its biological target.

Studies on similar N-substituted benzamides have shown that substituents on the aromatic ring can profoundly affect properties like lipophilicity, which is crucial for membrane permeability and target engagement. nih.gov For example, an ortho-hydroxy group can form an intramolecular hydrogen bond with the amide carbonyl, effectively masking its polarity and increasing lipophilicity. nih.gov Conversely, a bulkier ortho-methoxy group might cause steric hindrance, preventing the amide from being coplanar with the benzene (B151609) ring and altering its binding conformation. nih.gov

The nature of the substituent on the amine of the propan-2-yl group also plays a vital role. Modifications at this position can influence the compound's pKa and its ability to form hydrogen bonds, which are often critical for receptor binding.

A hypothetical SAR study could explore the effects of various substituents on the benzamide ring of this compound analogues, as illustrated in the table below.

| Compound | Substituent on Benzamide Ring | Expected Effect on Activity | Rationale |

| Analogue 1 | 4-Chloro | Potential increase | Electron-withdrawing group may enhance binding affinity. |

| Analogue 2 | 4-Methoxy | Potential increase or decrease | Electron-donating group can alter electronic distribution and steric profile. |

| Analogue 3 | 2-Hydroxy | Potential increase | Formation of intramolecular hydrogen bond could improve membrane permeability. |

| Analogue 4 | 3-Nitro | Potential increase | Strong electron-withdrawing group can significantly alter target interaction. |

Scaffold hopping is a powerful strategy used to replace the central core of a molecule with a structurally different scaffold while preserving the key interactions with the biological target. nih.gov This approach can lead to compounds with novel intellectual property, improved pharmacokinetic properties, or a better side-effect profile. nih.gov Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical and chemical properties, with the aim of enhancing the compound's activity or metabolic stability. nih.gov

For this compound, one could envision several scaffold hopping strategies. The benzamide moiety could be replaced with other aromatic systems, such as a pyridine-carboxamide or a thiophene-carboxamide, to explore different electronic and steric environments. The aminopropan-2-yl side chain could also be replaced with a different linker that maintains the crucial spatial orientation of the amine and the aromatic core.

Examples of bioisosteric replacements for the benzamide ring include:

Thiazole (B1198619): As seen in other classes of compounds, a thiazole ring can act as a bioisostere for a phenyl ring, potentially offering different hydrogen bonding capabilities.

Pyrazole (B372694): This five-membered heterocyclic ring can mimic the spatial arrangement of a phenyl group while presenting a different electronic profile. researchgate.net

Structural simplification is a design strategy aimed at reducing the molecular complexity of a lead compound while retaining or improving its biological activity. pharmacologymentor.com This can involve removing non-essential functional groups, chiral centers, or flexible bonds to create simpler molecules that are easier to synthesize and may have better drug-like properties, such as improved solubility or metabolic stability. nih.gov

In the context of this compound analogues, structural simplification could be applied in several ways. If a particular substituent on the benzamide ring is found to be non-essential for activity, it could be removed. The aminopropan-2-yl side chain could also be simplified. For instance, if the stereochemistry at the 2-position of the propane (B168953) chain is not critical for activity, a simpler, non-chiral amino-ethyl or amino-propyl linker could be explored. This simplification would eliminate the complexities of chiral synthesis and separation. The goal is to identify the minimal structural components required for biological activity. nih.gov

Establishment of Pharmacophores and Key Structural Motifs

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For benzamide derivatives, common pharmacophoric features often include: nih.gov

A hydrogen bond donor (e.g., the N-H of the amide).

A hydrogen bond acceptor (e.g., the carbonyl oxygen of the amide).

An aromatic ring for π-π stacking or hydrophobic interactions.

A hydrophobic feature, which could be an alkyl or aryl substituent.

For this compound, a hypothetical pharmacophore model would likely include the benzamide core as a key interaction element, with the terminal amino group of the propan-2-yl chain acting as another crucial hydrogen bonding or ionic interaction point. The specific spatial arrangement of these features would be critical for activity. Molecular modeling studies, such as docking simulations with a putative target, can help to refine the pharmacophore model and identify the key structural motifs. tandfonline.com

Development of QSAR Models for Predictive Activity

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

The development of a QSAR model begins with the calculation of various physicochemical descriptors for a set of molecules with known biological activities. These descriptors quantify different aspects of a molecule's structure and properties. Common descriptors include: frontiersin.org

Lipophilicity (logP): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent, which influences membrane permeability.

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): A descriptor that correlates with hydrogen bonding potential and is often predictive of cell permeability.

Number of Hydrogen Bond Donors and Acceptors: These are critical for specific interactions with biological targets.

Electronic Descriptors: Such as Hammett constants (σ) for substituents on the aromatic ring, which describe their electron-withdrawing or -donating properties.

Once these descriptors are calculated for a series of this compound analogues, statistical methods like multiple linear regression or partial least squares are used to build an equation that correlates these descriptors with biological activity. nih.gov

The following table presents hypothetical data for a QSAR study of this compound analogues, illustrating how different descriptors might be used.

| Compound | Substituent | logP | MW ( g/mol ) | TPSA (Ų) | pIC50 (Predicted) |

| Parent | H | 2.1 | 178.23 | 55.1 | 5.0 |

| Analogue 5 | 4-Cl | 2.8 | 212.67 | 55.1 | 5.5 |

| Analogue 6 | 4-CH3 | 2.6 | 192.26 | 55.1 | 5.3 |

| Analogue 7 | 4-NO2 | 2.0 | 223.22 | 100.9 | 6.0 |

A resulting QSAR equation might look like: pIC50 = c0 + c1(logP) + c2(MW) + c3(TPSA) + ...

Such a model would allow for the prediction of the biological activity of new analogues based on their calculated descriptor values, guiding the design of more effective compounds. nih.gov

Report: Lack of Publicly Available Research Data for this compound QSAR Studies

Subject: Inability to Generate Requested Article on "this compound" due to Absence of Scientific Literature.

The user's request for an article focused solely on this compound, with a specific section on "Machine Learning Approaches in QSAR Modeling," cannot be fulfilled. The generation of a thorough, informative, and scientifically accurate article, complete with data tables and detailed research findings as per the instructions, is contingent upon the existence of such research in the public domain.

Multiple search strategies were employed, including targeted queries for the specific compound and broader searches for related chemical classes such as substituted amphetamine benzamides and phenethylamine (B48288) benzamide derivatives. These searches did not yield any relevant results that would allow for the creation of the requested content while adhering to the strict requirements of accuracy and focus.

Therefore, we must conclude that there is no publicly available scientific literature on the application of machine learning in QSAR modeling for this compound. Any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy and factual reporting.

Biological Activity Profiling and Mechanistic Elucidation of N 1 Aminopropan 2 Yl Benzamide

Enzyme Inhibition Studies

No published data are available for the enzyme inhibition properties of N-(1-aminopropan-2-yl)benzamide.

Histone Deacetylase (HDAC) Inhibition (e.g., Class-IIa HDAC4, HDAC5)

There are no specific studies detailing the inhibitory effects of this compound on HDAC enzymes, including HDAC4 and HDAC5.

Acetylcholinesterase Inhibition

The potential for this compound to act as an acetylcholinesterase inhibitor has not been reported in the scientific literature.

Carbonic Anhydrase Inhibition

No research is available on the interaction between this compound and carbonic anhydrase enzymes.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

The inhibitory activity of this compound against PTP1B has not been evaluated in any published studies.

Matrix Metalloproteinase (MMP) Inhibition

There is no information available regarding the effect of this compound on matrix metalloproteinases.

Papain-like Cysteine Protease (PLpro) Inhibition (e.g., SARS-CoV PLpro)

The potential of this compound to inhibit papain-like cysteine proteases, such as that from SARS-CoV, has not been investigated.

Protein Kinase Inhibition (e.g., CK2, PIM-1, c-Met, RET kinase)

There is no specific information available in the reviewed scientific literature to suggest that this compound acts as an inhibitor of protein kinases such as CK2, PIM-1, c-Met, or RET kinase.

Receptor Modulation

Peroxisome Proliferator-Activated Receptor (PPAR) Activation (e.g., PPARδ)

The activity of this compound as an activator of Peroxisome Proliferator-Activated Receptor delta (PPARδ) is not documented in the available scientific literature.

Metabotropic Glutamate Receptor 7 (mGlu7) Negative Allosteric Modulation

There is no available data to indicate that this compound functions as a negative allosteric modulator of the Metabotropic Glutamate Receptor 7 (mGlu7).

CC Chemokine Receptor 2 (CCR2) Antagonism

The potential for this compound to act as an antagonist of the CC Chemokine Receptor 2 (CCR2) has not been reported in the reviewed literature.

Modulation of Biological Pathways

MicroRNA-21 (miR-21) Inhibition and Associated Apoptosis/Proliferation Pathways

While direct inhibition of microRNA-21 (miR-21) by this compound is not specified, extensive research on the broader class of N-substituted benzamides has elucidated their capacity to induce apoptosis (programmed cell death) and inhibit cell proliferation through defined molecular pathways. nih.govnih.gov These compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov

The mechanism involves the release of cytochrome c from the mitochondria into the cell's cytosol. nih.govnih.gov This event initiates the formation of a protein complex known as the apoptosome, which leads to the activation of caspase-9, a key initiator enzyme in the apoptotic cascade. nih.govnih.gov Activated caspase-9 then proceeds to activate effector caspases, which carry out the systematic dismantling of the cell. nih.gov

Notably, this induction of apoptosis by N-substituted benzamides has been shown to occur independently of the p53 tumor suppressor protein, a common regulator of cell death. nih.govresearchgate.net Studies using compounds like declopramide (B1670142) demonstrated that apoptosis could be triggered in p53-deficient cell lines. nih.govnih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit the cell death process induced by these benzamides, confirming the involvement of the mitochondrial pathway. nih.govnih.govresearchgate.net

In addition to inducing apoptosis, some N-substituted benzamides can arrest the cell cycle at the G2/M phase, an event that occurs prior to the onset of apoptosis and is also independent of caspase activity and p53 status. nih.govnih.gov

| Pathway Component | Observation | Significance | Reference |

|---|---|---|---|

| Cytochrome c | Released from mitochondria into the cytosol upon treatment. | Key initiating event for the intrinsic apoptotic pathway. | nih.govnih.gov |

| Caspase-9 | Activated following cytochrome c release. | Confirms the role of the apoptosome and the intrinsic pathway. | nih.govnih.gov |

| Caspase-8 | Inhibition had less effect on preventing apoptosis compared to caspase-9 inhibition. | Suggests the extrinsic pathway is not the primary mechanism. | nih.gov |

| Bcl-2 | Overexpression inhibited apoptosis. | Demonstrates that the process is regulated by the Bcl-2 family of proteins. | nih.govnih.gov |

| p53 | Apoptosis and cell cycle arrest were observed in p53-deficient cells. | Indicates the mechanism is independent of p53 status. | nih.govresearchgate.net |

| Cell Cycle | Arrest at the G2/M phase was induced prior to apoptosis. | Highlights an anti-proliferative effect that precedes cell death. | nih.gov |

Hepatitis B Virus Capsid Assembly Modulation

Benzamide (B126) derivatives have been identified as a class of compounds that can modulate the assembly of the Hepatitis B Virus (HBV) capsid. nih.govresearchgate.net These agents, often referred to as capsid assembly modulators (CAMs), interfere with the normal process of nucleocapsid formation, a critical step in the viral life cycle. nih.gov The HBV core protein (Cp) assembles into a capsid containing the viral pregenomic RNA (pgRNA) and the viral polymerase, where reverse transcription occurs. nih.gov CAMs can disrupt this process, leading to the formation of non-capsid polymers or empty capsids, thereby preventing viral replication. nih.gov

The mechanism of action involves direct interaction with the HBV core protein dimers. nih.gov This binding alters the kinetics and thermodynamics of capsid assembly. Unlike some CAMs that cause the formation of aberrant, non-functional capsids, certain benzamide derivatives have been shown to inhibit the formation of pgRNA-containing nucleocapsids without significantly altering the total amount of capsids. researchgate.net This suggests a more subtle mechanism that specifically interferes with the encapsidation of the viral genome. researchgate.net

Research into optimized benzamide derivatives has demonstrated their ability to effectively inhibit the replication of wild-type HBV and also variants that are resistant to nucleoside/nucleotide analogs (NUCs), which are a standard class of HBV drugs. nih.gov This indicates that the target and mechanism of these benzamide compounds are distinct from those of polymerase inhibitors. nih.gov

Table 1: Antiviral Efficacy of Benzamide Derivatives Against NUC-Resistant HBV Variants

| Compound | HBV Variant | EC50 (nM) |

|---|---|---|

| BA-38017 | Wild-type | 69 ± 14 |

| L229V (Lamivudine-resistant) | 56 ± 9 | |

| M250I (Entecavir-resistant) | 65 ± 12 | |

| L180M/M204V (Lamivudine-resistant) | 75 ± 11 | |

| N236T (Adefovir-resistant) | 61 ± 13 |

EC50 (50% effective concentration) values represent the concentration of the compound required to inhibit 50% of viral replication. Data derived from studies on specific benzamide derivatives. nih.gov

Anti-inflammatory Mechanisms

The anti-inflammatory properties of benzamide derivatives are primarily linked to their ability to inhibit the transcription factor NF-kappaB (NF-κB). nih.gov NF-κB is a key regulator of the inflammatory response, controlling the expression of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

Studies on N-substituted benzamides have shown a dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α production. nih.gov By inhibiting NF-κB, these compounds can downregulate the inflammatory cascade. This mechanism is considered a primary pathway for their anti-inflammatory and potential antitumor effects. nih.gov Furthermore, some N-2-(phenylamino) benzamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), targeting both inflammation and cancer progression. nih.gov Other research on N-phenylcarbamothioylbenzamides has demonstrated significant anti-inflammatory activity, which is correlated with the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. researchgate.net

The evaluation of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has also pointed to significant anti-inflammatory potential. The proteinase inhibitory activity of these compounds was found to be substantially higher than that of acetylsalicylic acid, indicating a superior efficiency in inhibiting trypsin activity, a component of the inflammatory process. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Benzamide Derivatives

| Compound Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| N-substituted benzamides (e.g., Metoclopramide) | Inhibition of NF-κB, reduction of TNF-α | Dose-dependent inhibition of LPS-induced TNF-α. | nih.gov |

| N-phenylcarbamothioylbenzamides | Inhibition of Prostaglandin E2 (PGE2) synthesis | Significantly higher anti-inflammatory activity compared to indomethacin. | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamides | Proteinase (trypsin) inhibition | IC50 values (0.04–0.07 mg/mL) much lower than acetylsalicylic acid (0.4051 mg/mL). | researchgate.net |

IC50 (50% inhibitory concentration) is the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.

Antimicrobial Mechanisms (e.g., antibacterial, antifungal)

The antimicrobial activity of benzamide derivatives has been explored against various pathogens, with mechanisms often involving the disruption of essential cellular processes in bacteria.

Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been identified as a potent class of antimicrobial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of these compounds is multifaceted; they are known to be multi-targeting antibiotics. nih.gov Global proteomics and RNA expression analysis have revealed that these benzamides can regulate the biosynthesis of menaquinone (an essential component of the bacterial electron transport chain) and other vital proteins like DnaX, Pol IIIC, BirA, LexA, and DnaC. nih.gov Additionally, they can cause depolarization of the bacterial membrane and interfere with iron metabolism by regulating siderophore biosynthesis and heme regulation. nih.gov

Other studies focusing on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity primarily against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the range of 2.5–5.0 mg/mL. researchgate.net This suggests that modifications to the benzamide scaffold can yield compounds with significant antibacterial efficacy.

Table 3: Antibacterial Profile of Benzamide Derivatives

| Compound Class | Target Organism(s) | Proposed Mechanism(s) | Reference |

|---|---|---|---|

| Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides | Methicillin-resistant Staphylococcus aureus (MRSA) | Multi-targeting: Inhibition of menaquinone biosynthesis, membrane depolarization, dysregulation of iron metabolism. | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamides | Gram-positive bacteria | Not fully elucidated, but demonstrates inhibitory growth effects. | researchgate.net |

Antiparasitic Mechanisms (e.g., Trypanosoma brucei)

Benzamide derivatives have emerged as a promising scaffold for the development of new therapeutic agents against parasitic diseases, notably Human African Trypanosomiasis (HAT), which is caused by the protozoan parasite Trypanosoma brucei. nih.govnih.gov

A phenotypic screening of a compound library led to the identification of N-(2-aminoethyl)-N-phenyl benzamides as a starting point for developing potent inhibitors of T. brucei. nih.govnih.gov Through medicinal chemistry optimization, a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides were synthesized, leading to compounds with exceptional in vitro potency against the parasite. nih.govresearchgate.net One of the most potent compounds identified, compound 73 , exhibited an in vitro 50% effective concentration (EC50) of 0.001 μM. nih.govnih.gov

While the precise molecular target within the parasite is not fully elucidated for all such compounds, the structure-activity relationship studies indicate that the primary amine is crucial for the antiparasitic activity. nih.gov These compounds have demonstrated the ability to cure T. brucei infection in acute mouse models, highlighting their potential as leads for new drugs to treat HAT. nih.govnih.gov The effectiveness in animal models suggests that these compounds possess favorable pharmacological properties, including the ability to be administered orally and penetrate the central nervous system, which is essential for treating the late stage of the disease. nih.gov

**Table 4: In Vitro Activity of a Lead Benzamide Derivative Against *T. brucei***

| Compound | Description | In Vitro EC50 (µM) | Reference |

|---|---|---|---|

| 73 | N-(2-aminoethyl)-N-benzyloxyphenyl benzamide derivative | 0.001 | nih.govnih.govresearchgate.net |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Preclinical Pharmacological Evaluation in Research Models Excluding Human Clinical Data

In Vitro Efficacy Assessments in Cell-Based Assays

A number of N-substituted benzamide (B126) derivatives have demonstrated significant antiproliferative effects across a variety of human cancer cell lines. While specific data for N-(1-aminopropan-2-yl)benzamide is not extensively available in public literature, studies on closely related benzamide compounds provide strong evidence of their potential as anticancer agents.

For instance, a series of N-substituted benzamide derivatives were synthesized and evaluated for their in vitro antiproliferative activity against four cancer cell lines: MCF-7 (breast), MDA-MB-231 (breast), K562 (leukemia), and A549 (lung). Several of these compounds exhibited inhibitory activity comparable to the known anticancer agent Entinostat (MS-275). Similarly, another study focused on novel benzamide derivatives, with compound 13f showing potent anticancer activity against human colorectal cancer cells (HCT116 and DLD-1). nih.gov This compound was also found to be selective, showing significantly less inhibition of normal human colonic epithelial cells (NCM460). nih.gov

Furthermore, a novel class of 2-aminobenzamides, which are structurally related to this compound, have been developed and shown to possess nanomolar antiproliferative activity across multiple cancer cell lines. One of the optimized analogues, SNX-2112, demonstrated high potency with IC50 values of 11 nM in Her2-overexpressing breast cancer cells and 3 nM in HT-29 colon cancer cells.

The antiproliferative activity of selected benzamide derivatives is summarized in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |

| Compound 13f | HCT116 (colorectal) | 0.30 µM | nih.gov |

| DLD-1 (colorectal) | 2.83 µM | nih.gov | |

| SNX-2112 | Her2 (breast) | 11 nM | |

| HT-29 (colon) | 3 nM | ||

| Compound 15 | T24 (bladder) | < 0.25 µM | nih.gov |

| W-H4 | HL60 (leukemia) | Potent Inhibition | iiarjournals.orgnih.gov |

| KG-1a (leukemia) | Potent Inhibition | iiarjournals.orgnih.gov |

This table presents a selection of data from studies on benzamide derivatives to illustrate their antiproliferative potential. The compounds listed are structurally related to this compound but are not identical.

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research has shown that N-substituted benzamides can trigger apoptosis in cancer cells through various signaling pathways.

Studies using declopramide (B1670142), an N-substituted benzamide, in mouse 70Z/3 pre-B cells and human promyelocytic cancer HL60 cells, revealed that the compound induces apoptosis at concentrations above 250 μM. nih.gov The mechanism was found to involve the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9. nih.gov The process was inhibited by a broad-spectrum caspase inhibitor (zVADfmk) and a specific caspase-9 inhibitor (zLEDHfmk), confirming the involvement of the mitochondrial apoptotic pathway. nih.gov Furthermore, overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells was able to inhibit declopramide-induced apoptosis. nih.gov

More recent research on a tetrahydroindazolone-substituted benzamide derivative, W-H4, demonstrated its ability to induce both caspase-dependent and intrinsic apoptosis in acute myeloid leukemia (AML) cells. iiarjournals.org This was accompanied by a decrease in the mitochondrial membrane potential and modulation of Bcl-2 family proteins. iiarjournals.org Another benzamide derivative, BJ-13, was found to induce apoptosis in gastric cancer cells through the accumulation of intracellular reactive oxygen species (ROS), which leads to the collapse of the mitochondrial membrane potential and subsequent activation of caspases, including the upregulation of Bax and cleaved Caspase-3, and downregulation of Bcl-2.

In addition to apoptosis, some benzamide derivatives have been shown to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins, which can also lead to cell death.

A notable example is the tetrahydroindazolone-substituted benzamide, W-H4, which was found to induce autophagy in acute myeloid leukemia (AML) cells. iiarjournals.orgnih.gov The induction of autophagy was evidenced by the accumulation of LC3-II, a key marker of autophagosome formation. iiarjournals.orgnih.gov The study suggests that W-H4's ability to destabilize Hsp90 client proteins contributes to this autophagic response. iiarjournals.orgnih.gov The preliminary findings indicate that W-H4 may exert its anticancer effects through a dual mechanism of inducing both apoptosis and autophagy. iiarjournals.orgnih.gov

The biological activity of benzamide derivatives has been linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

A primary target for many benzamide-containing compounds is the Heat shock protein 90 (Hsp90). iiarjournals.org Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in oncogenesis. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby impeding tumor growth. A library of benzamide-containing novologues was found to induce Hsp90-dependent client protein degradation in a concentration-dependent manner. One of the most potent compounds from this library, compound 14a, demonstrated significant anti-proliferative activity.

Furthermore, the 2-aminobenzamide (B116534) SNX-2112 has been identified as a potent and selective Hsp90 inhibitor. The tetrahydroindazolone-substituted benzamide W-H4 has also been shown to destabilize Hsp90 client proteins, supporting its function as an Hsp90 inhibitor. iiarjournals.orgnih.gov The inhibitory effect of another novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivative on the Hsp90 pathway was confirmed by the suppression of key oncoreceptors and mitogenic kinases, along with an upregulation of Hsp70, a well-established marker of Hsp90 inhibition.

In addition to Hsp90, other enzymes have been identified as targets for benzamide derivatives. For example, the benzamide derivative 13f was found to be a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair. nih.gov This compound exhibited an IC50 of 0.25 nM for PARP-1 inhibition. nih.gov

In Vivo Efficacy Studies in Animal Models (Excluding Human Clinical Data)

The therapeutic potential of benzamide derivatives extends beyond oncology. A study investigating new treatments for Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei, identified a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as potent inhibitors of the parasite.

A phenotypic screen of a compound library led to the identification of this class of benzamides as a starting point for medicinal chemistry optimization. Through the synthesis and evaluation of 82 analogues, a highly potent compound, designated as compound 73, was discovered. This compound exhibited an in vitro EC50 of 0.001 μM against Trypanosoma brucei. In an acute mouse model of the infection, oral administration of compound 73 resulted in the cure of 2 out of 3 infected mice. This demonstrates the potential of this class of benzamides for the treatment of parasitic diseases.

Efficacy in Inflammatory Models

Benzamide derivatives have been investigated for their anti-inflammatory properties. Studies suggest that their mechanism of action is often linked to the inhibition of key inflammatory mediators. For instance, a series of N-2-(phenylamino) benzamide derivatives were designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) to target inflammation and tumor progression in gastrointestinal cancers. nih.gov

In a study investigating N-phenylcarbamothioylbenzamides, several compounds demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice. nih.gov Notably, compounds designated as 1e and 1h showed higher anti-inflammatory potency compared to the reference drug, indomethacin. nih.gov Their anti-inflammatory effect is believed to be mediated through the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov

A specific derivative, 1H-30 , from the N-2-(phenylamino) benzamide series, was shown to suppress the activation of the NF-κB pathway in cancer cells. It inhibited the nuclear translocation of NF-κB and suppressed the production of nitric oxide (NO), COX-2, and interleukin-1β (IL-1β) in RAW264.7 macrophage-like cells. nih.gov In an in vivo model using CT26.WT tumor-bearing mice, 1H-30 reduced tumor growth and down-regulated COX-2. nih.gov

Another study presented a novel class of N-(2-aminophenyl)-benzamide inhibitors of class I HDAC enzymes with antifibrotic activity. Two compounds from this class were investigated in a mouse model of bleomycin-induced pulmonary fibrosis and demonstrated efficacy on a preventative dosing schedule, suggesting a potential role for these benzamides in treating fibrotic disorders, which have a significant inflammatory component. nih.gov

Table 1: Efficacy of Benzamide Derivatives in Inflammatory Models

Targeted Engagement Studies (e.g., PET imaging for HDACs)

Benzamide-based compounds have been developed as radiotracers for positron emission tomography (PET) to visualize and study histone deacetylases (HDACs) in the brain. mdpi.com These studies are crucial for understanding the in vivo target engagement of HDAC inhibitors. nih.govresearchgate.net Altered HDAC expression is linked to various central nervous system (CNS) diseases. nih.govnih.gov

A specific benzamide derivative, BA3 , which has high inhibitory potency for HDAC1 and HDAC2, was developed as a novel ¹⁸F-labeled radiotracer for imaging these enzymes in brain tumors via PET. mdpi.com While BA3 showed suitable inhibitory potency, further optimization was deemed necessary for its application in non-invasive PET imaging of HDAC1/2. mdpi.com The development of such benzamide-based radiotracers is considered an alternative to hydroxamic acids for the diagnostic imaging of class I HDACs. mdpi.com

PET imaging studies in rats using the radiotracer [¹¹C]martinostat have been employed to evaluate the in vivo target engagement of various HDAC inhibitors, including benzamide derivatives. nih.gov For example, pretreatment with the prototypical benzamide HDAC inhibitor CI-994 resulted in a modest blockade of [¹¹C]martinostat binding in the brain. nih.gov Similarly, other subtype-selective benzamides, Cpd60 and RGFP966 , also showed limited blockade. nih.gov These findings highlight the marked differences in brain penetrance among different classes of HDAC inhibitors. nih.govresearchgate.net

These targeted engagement studies using PET are vital for understanding the relationship between the administered compound, its engagement with the target (HDACs), and the resulting biochemical and behavioral effects in a living organism. researchgate.net

Table 2: Targeted Engagement Studies of Benzamide Derivatives for HDACs

Preclinical Metabolism and Biotransformation Studies Excluding Human Clinical Data and Safety

Metabolic Fate Determination in In Vitro Systems (e.g., Microsomes, Hepatocytes)

There is currently no publicly available scientific literature detailing the metabolic fate of N-(1-aminopropan-2-yl)benzamide in in vitro systems such as liver microsomes or hepatocytes. Such studies are crucial in early drug development to predict how a compound will be processed in the body. Typically, these experiments would involve incubating the compound with liver fractions (microsomes) or whole liver cells (hepatocytes) from various species to determine the rate of metabolism and to generate metabolites for identification.

Identification of Major Metabolites and Biotransformation Pathways

Due to the lack of dedicated research on this compound, its major metabolites and specific biotransformation pathways have not been characterized. Identifying metabolites is a key step in understanding a compound's potential activity, toxicity, and clearance from the body. For a compound with its structure, hypothetical pathways could include hydroxylation of the aromatic ring, N-dealkylation, or amide hydrolysis, but this remains speculative without experimental evidence.

Enzymatic Reactions Involved in Metabolism (e.g., role of Cytochrome P450 enzymes)

The specific enzymes responsible for the metabolism of this compound have not been identified. The Cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, is responsible for the metabolism of a vast number of drugs. metabolon.commdpi.comresearchgate.netnih.govnih.gov These enzymes catalyze a variety of oxidative reactions. mdpi.com It is plausible that CYP enzymes would be involved in the metabolism of this compound, potentially leading to its degradation and elimination. However, without specific studies, the involvement of particular CYP isozymes (e.g., CYP3A4, CYP2D6) remains unknown.

Physiological Degradation Products and Their Significance

Information regarding the physiological degradation products of this compound is not available. In a broader context, the degradation of similar structures can offer clues. For instance, the amino alcohol 1-aminopropan-2-ol (B43004) is a known metabolite in certain biological systems and can undergo further degradation. nih.gov However, it is important to note that this is an example of a related compound and does not directly represent the metabolic fate of this compound. The significance of any potential degradation products—whether they are active, inactive, or potentially toxic—cannot be determined without dedicated study.

Advanced Analytical Method Development for N 1 Aminopropan 2 Yl Benzamide and Its Metabolites Excluding Basic Identification

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating N-(1-aminopropan-2-yl)benzamide from complex matrices and for its quantification. Due to the compound's chiral nature and the presence of a primary amine and an amide group, specific chromatographic approaches are required.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound.

Chiral Separation: A critical aspect of analyzing this compound is the separation of its enantiomers, as they may exhibit different pharmacological and toxicological profiles. Chiral HPLC is the most common and effective method for this purpose. nih.gov The development of a chiral HPLC method often involves screening different chiral stationary phases (CSPs) and optimizing the mobile phase composition. nih.govnih.gov

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for the enantiomeric resolution of chiral amines and amides. sielc.com For instance, a study on the chiral separation of benzamide (B126) antipsychotics successfully utilized an amylose-tris-(5-chloro-2-methylphenylcarbamate) (ACMPC) stationary phase. nih.gov The mobile phase typically consists of a non-polar solvent like n-hexane and an alcohol such as ethanol (B145695) or isopropanol, with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape and resolution. nih.govsielc.com

The selection of the CSP and mobile phase is crucial for achieving optimal separation. Coated-type CSPs have, in some cases, demonstrated better enantiomeric separation compared to covalently bonded types for similar compounds. sielc.com

Method Validation: A developed HPLC method must be validated according to ICH guidelines to ensure its reliability. sielc.com Validation parameters include linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Typical Conditions for Chiral Amine Separation |

| Chiral Stationary Phase | Amylose or Cellulose-based (e.g., Chiralpak® series) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 254 nm) or Fluorescence (if derivatized) |

This table presents typical starting conditions for the chiral HPLC method development for this compound, based on methods for analogous compounds.

Gas Chromatography (GC) Methods

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, this compound is not inherently volatile due to its polar functional groups (amine and amide) and relatively high molecular weight. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis. researchgate.net

Derivatization: The primary amine group is the main target for derivatization. Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride (B1165640), pentafluoropropionic anhydride), silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide), and chloroformates (e.g., ethyl chloroformate). A two-step derivatization, such as esterification followed by amidation, has been successfully used for the GC-MS analysis of amino acids and could be adapted for this compound and its metabolites. researchgate.netnih.gov

GC-FID: For quantitative analysis, a Flame Ionization Detector (FID) can be used. GC-FID offers good linearity and robustness. The method would need to be validated for parameters such as linearity, precision, and accuracy.

| Parameter | Typical Conditions for GC Analysis of Derivatized Amines |

| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) in ethyl acetate |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table outlines potential GC conditions for the analysis of derivatized this compound.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique, is an indispensable tool for the sensitive quantification and unambiguous structural identification of this compound and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. nih.gov

Sample Preparation: For analysis in biological fluids like plasma, sample preparation is critical to remove proteins and other interfering substances. Common techniques include protein precipitation with acetonitrile (B52724) or methanol, or solid-phase extraction (SPE) for cleaner samples and pre-concentration of the analyte. nih.govnih.gov

Ionization and Detection: Electrospray ionization (ESI) in the positive ion mode is typically suitable for the analysis of amines and amides. Quantification is achieved using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺ of the analyte) and monitoring a specific product ion generated through collision-induced dissociation (CID). The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. nih.gov

A method for a related compound, β-aminopropionitrile (BAPN), involved derivatization with dansyl chloride to improve chromatographic and mass spectrometric properties, followed by LC-MS/MS analysis in negative ion mode. nih.gov Such a derivatization strategy could also be explored for this compound if enhanced sensitivity is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry. As with GC-FID, derivatization of this compound is essential.

Analysis and Quantification: After derivatization, the compound can be analyzed by GC-MS. Electron ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which can be used for structural confirmation. For quantification, selected ion monitoring (SIM) is employed, where the mass spectrometer is set to detect only specific ions characteristic of the analyte, thereby increasing sensitivity and selectivity. nih.gov The development of a GC-MS method for amino acids, involving a two-step derivatization to form methyl ester-pentafluoropropionyl derivatives, provides a relevant methodological framework. researchgate.netnih.gov

| Parameter | Potential LC-MS/MS Conditions | Potential GC-MS Conditions |

| Chromatography | Reverse-phase C18 column | Capillary column (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Acetonitrile/water with formic acid | Helium |

| Ionization | ESI (Positive) | EI |

| MS Detection | MRM | SIM |

| Sample Preparation | Protein precipitation or SPE | Derivatization |

This table compares potential starting parameters for LC-MS/MS and GC-MS method development.

Spectroscopic Methods for Characterization (excluding basic identification)

Beyond basic identification, spectroscopic methods are used for the detailed structural elucidation of this compound and for the characterization of its crystalline form and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are invaluable for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. This is particularly important for confirming the connectivity of the propan-2-yl group to the benzamide moiety and for characterizing any metabolites where the structure has been altered.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band). For a related compound, N-benzylbenzamide, a strong C=O stretching band appears around 1645 cm⁻¹ and an N-H bending absorption is observed near 1597 cm⁻¹. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the 1-aminopropan-2-yl moiety. The aromatic protons typically appear in the downfield region (δ 7.4-8.0 ppm), with their splitting patterns revealing the substitution pattern on the benzene (B151609) ring. The protons of the aminopropan-2-yl group will present as a set of multiplets in the upfield region. The methine (CH) proton adjacent to the amide nitrogen would likely be a multiplet due to coupling with the neighboring methyl and methylene (B1212753) protons. The methyl (CH₃) protons would appear as a doublet, and the methylene (CH₂) protons of the amino group would also form a multiplet. The amine (NH₂) and amide (NH) protons will appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 165-170 ppm. The aromatic carbons will show signals between 127 and 135 ppm. rsc.org The aliphatic carbons of the 1-aminopropan-2-yl group will be observed at higher field strengths.

Advanced 2D NMR Techniques: To unequivocally assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. COSY identifies proton-proton coupling networks, while HSQC correlates directly bonded proton-carbon pairs. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the benzoyl and aminopropan-2-yl fragments of the molecule.